4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid
Overview
Description
“4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” is a chemical compound with the molecular formula C11H11F3N2O4 . It is also known by other names such as “4-Anilino-2-(trifluoromethyl)butanoic acid” and "2-Nitro-4-(trifluoromethyl)aniline" .
Molecular Structure Analysis
The molecular structure of “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” can be represented by the InChI code:InChI=1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17)
. This indicates the presence of various functional groups in the molecule, including a nitro group, a trifluoromethyl group, an aniline group, and a butanoic acid group. Physical And Chemical Properties Analysis
The molecular weight of “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” is approximately 292.211 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, Mass) were not found in the available data.Scientific Research Applications
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Synthesis of 4-(trialkylmethyl)anilines
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Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Summary : Trifluoromethyl group-containing compounds, such as Sorafenib, have been approved by the FDA for use in various drugs .
- Outcome : The trifluoromethyl group can enhance the drug’s pharmacological activity. For example, Sorafenib, which contains a trifluoromethyl group, has been approved by the FDA for the treatment of primary liver cancer .
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Mass Spectrometry
- Field : Analytical Chemistry
- Summary : The compound “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” could potentially be used in mass spectrometry studies .
- Method : The compound would be ionized and then analyzed based on its mass-to-charge ratio .
- Outcome : The mass spectrum obtained can provide information about the molecular weight and structure of the compound .
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Synthetic Building Block
- Field : Organic Chemistry
- Summary : “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” could potentially be used as a synthetic building block .
- Method : The specific synthetic procedures would depend on the exact reactions being carried out. Typically, this might involve various organic reactions such as nucleophilic substitution or electrophilic addition .
- Outcome : The product of this synthesis can be used in further synthetic transformations .
properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c12-11(13,14)7-3-4-8(9(6-7)16(19)20)15-5-1-2-10(17)18/h3-4,6,15H,1-2,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUORRKPYWPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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